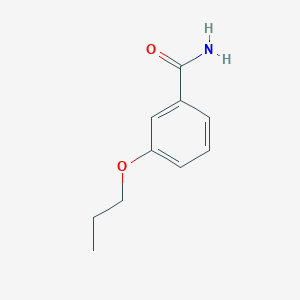
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as EPP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EPP belongs to the class of piperazinone derivatives, which have been studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
作用機序
The mechanism of action of 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and pain. It has also been shown to have antioxidant and anti-angiogenic effects, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One of the advantages of using 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions in the field of 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone research, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination therapy with other drugs. Additionally, more research is needed to understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects and toxicity.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its mechanism of action and biochemical and physiological effects are still being studied, and more research is needed to fully understand its potential. However, its high purity and stability make it a promising candidate for further investigation and development in the field of medicinal chemistry.
合成法
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone can be synthesized by the condensation reaction of 4-ethoxybenzaldehyde and 1-phenylpiperazine-2,6-dione in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The product is obtained in high yield and purity using this method.
科学的研究の応用
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective. In inflammation and pain research, this compound has been found to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and reducing the activation of pain receptors.
特性
CAS番号 |
178408-26-9 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
(3Z)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C20H20N2O3/c1-2-25-17-10-8-15(9-11-17)19(23)14-18-20(24)22(13-12-21-18)16-6-4-3-5-7-16/h3-11,14,21H,2,12-13H2,1H3/b18-14- |
InChIキー |
KXIZBFHIXVFFMW-JXAWBTAJSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C3=CC=CC=C3 |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3 |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3 |
同義語 |
(3Z)-3-[2-(4-ethoxyphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)



![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)



![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
